molecular formula C20H21N3 B11594678 6-hexyl-6H-indolo[2,3-b]quinoxaline

6-hexyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11594678
M. Wt: 303.4 g/mol
InChI Key: UTOQALZXHWYIDH-UHFFFAOYSA-N
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Description

6-Hexyl-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound featuring a fused indole-quinoxaline core with a hexyl substituent at the 6-position. This derivative belongs to the indoloquinoxaline family, known for their planar aromatic structures, which facilitate π-π interactions and electronic delocalization. The hexyl chain enhances solubility in organic solvents compared to unsubstituted analogs, making it suitable for applications in optoelectronics and medicinal chemistry . Synthetic routes typically involve Pd-catalyzed C–N coupling or annulation reactions, as demonstrated for related compounds like 6-heptyl-6H-indolo[2,3-b]quinoxaline (85% yield via procedure B) .

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

6-hexylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N3/c1-2-3-4-9-14-23-18-13-8-5-10-15(18)19-20(23)22-17-12-7-6-11-16(17)21-19/h5-8,10-13H,2-4,9,14H2,1H3

InChI Key

UTOQALZXHWYIDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .

Industrial Production Methods

For industrial-scale production, the use of microwave irradiation and nanoparticles as catalysts has been explored. For instance, copper-doped CdS nanoparticles have been used to enhance the reaction efficiency and yield . This method allows for the synthesis of a broad range of indoloquinoxaline derivatives with high yields.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in aqueous medium.

    Reduction: Hydrazine in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxalinones.

    Reduction: Indoloquinoxalinamines.

    Substitution: Alkylated or acylated indoloquinoxalines.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substituents : Aryl derivatives (e.g., 11e) exhibit superior optoelectronic properties due to extended conjugation, whereas alkyl chains enhance solubility without significantly altering electronic profiles .
  • Chain Length : Longer alkyl chains (e.g., heptyl vs. hexyl) marginally improve solubility but may reduce synthetic yields due to steric hindrance .
  • Thermal Stability : Cyclohexyl and aryl derivatives show higher melting points (>200°C) compared to linear alkyl analogs, correlating with crystallinity .

Electrochemical and Photochemical Properties

  • HOMO/LUMO Levels: 6-(4-Methoxyphenyl)-6H-indoloquinoxaline (11e) demonstrates the highest HOMO (-4.8 eV) and narrowest band gap (2.3 eV) among derivatives, ideal for organic semiconductors . Alkyl-substituted analogs (e.g., hexyl, heptyl) exhibit moderately higher HOMO levels (-5.1 to -5.3 eV) compared to unsubstituted indoloquinoxalines (-5.5 eV), attributed to weak electron-donating effects of alkyl groups .
  • Emission Profiles: Triarylamine derivatives with indoloquinoxaline cores emit green or yellow light (λem = 520–580 nm), while alkyl-substituted variants show weaker fluorescence due to reduced conjugation .

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